Acide barbiturique, sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.

Applications De Recherche Scientifique

Catalyse énantiosélective

Les dérivés du barbiturate de sodium sont utilisés comme éléments constitutifs dans la catalyse énantiosélective. Cette application est cruciale en chimie pharmaceutique, où la création de molécules chirales peut conduire à des médicaments ayant des effets thérapeutiques spécifiques . Les dérivés de l'acide barbiturique sont employés dans des séquences organocatalytiques et métallo-énantiosélectives, permettant la construction d'hétérocycles chiraux de grande valeur.

Inhibition de l'uréase

Des recherches ont montré que certains dérivés de l'acide barbiturique peuvent agir comme des inhibiteurs de l'uréase . Ceci est important dans le développement de traitements pour les maladies causées par les enzymes uréolytiques.

Mécanisme D'action

Target of Action

Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .

Mode of Action

Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .

Biochemical Pathways

The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .

Pharmacokinetics

Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .

Result of Action

The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .

Action Environment

The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .

Activité Biologique

Barbituric acid, sodium salt (commonly known as sodium barbitone), is a derivative of barbituric acid and belongs to the class of compounds known as barbiturates. This compound has garnered attention for its various biological activities, particularly in the fields of pharmacology and microbiology. This article delves into the biological activity of sodium barbitone, highlighting its pharmacological effects, antimicrobial properties, and potential applications in medical research.

1. Pharmacological Properties

Sodium barbitone primarily acts as a central nervous system (CNS) depressant . It enhances the action of gamma-aminobutyric acid (GABA), a neurotransmitter that promotes relaxation and inhibits neuronal activity. This mechanism makes sodium barbitone useful in clinical settings for inducing anesthesia and managing seizures.

Table 1: Pharmacological Effects of Sodium Barbitone

| Effect | Mechanism | Application |

|---|---|---|

| CNS Depression | Enhances GABA activity | Anesthesia, sedation |

| Anticonvulsant Activity | Modulates neuronal excitability | Seizure management |

| Muscle Relaxation | Reduces muscle tone through CNS inhibition | Anesthesia |

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sodium barbitone and its metal complexes against various bacterial and fungal strains. The effectiveness of sodium barbitone was compared with its metal chelates, specifically Ni(II), Pd(II), and Pt(II) complexes.

2.1 Antibacterial Activity

Sodium barbitone demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies:

- Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were tested.

- The metal complexes exhibited enhanced antibacterial properties compared to the free ligand.

Table 2: Antibacterial Activity of Sodium Barbitone and Metal Complexes

| Compound | Staphylococcus aureus (Zone of Inhibition) | Escherichia coli (Zone of Inhibition) |

|---|---|---|

| Sodium Barbitone | Moderate | Weak |

| Ni(II) Complex | Strong | Moderate |

| Pd(II) Complex | Moderate | Weak |

| Pt(II) Complex | Weak | Weak |

3. Antifungal Activity

The antifungal efficacy of sodium barbitone was also evaluated against Candida albicans and Aspergillus flavus. The results indicated that:

- The Ni(II) complex showed the highest antifungal activity against Candida albicans.

- All tested metal complexes exhibited no significant activity against Aspergillus flavus.

Table 3: Antifungal Activity of Sodium Barbitone and Metal Complexes

| Compound | Candida albicans (Zone of Inhibition) | Aspergillus flavus (Zone of Inhibition) |

|---|---|---|

| Sodium Barbitone | Weak | No Activity |

| Ni(II) Complex | Strong | No Activity |

| Pd(II) Complex | Moderate | No Activity |

| Pt(II) Complex | Weak | No Activity |

4. Case Studies and Research Findings

In a study published in the Open Journal of Inorganic Non-metallic Materials, researchers synthesized sodium barbitone and its metal complexes, assessing their biological activities through various spectroscopic analyses and thermal studies . The findings indicated that:

- Metal chelation significantly altered the biological activity profile of sodium barbitone.

- The enhanced activity was attributed to changes in molecular structure upon coordination with metal ions, which improved membrane permeability and interaction with microbial cells.

Propriétés

Numéro CAS |

4390-16-3 |

|---|---|

Formule moléculaire |

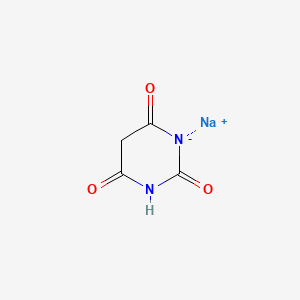

C4H3N2NaO3 |

Poids moléculaire |

150.07 g/mol |

Nom IUPAC |

sodium;2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

Clé InChI |

MHQHHBYRYFICDV-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] |

SMILES canonique |

C1C(=O)NC(=O)N=C1[O-].[Na+] |

Key on ui other cas no. |

24012-01-9 4390-16-3 |

Description physique |

Beige powder; [Sigma-Aldrich MSDS] |

Numéros CAS associés |

67-52-7 (Parent) |

Synonymes |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.